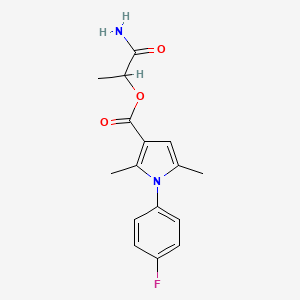
(1-Amino-1-oxopropan-2-yl) 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-116 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-116 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-116 involves the construction of the aminothienopyrimidine scaffold. The process typically starts with the synthesis of the thiophene starting material, followed by the formation of the thienopyrimidine core.
Industrial Production Methods: While specific industrial production methods for OSM-S-116 are not detailed, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: OSM-S-116 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and other substituents on the thienopyrimidine core can be substituted with different groups to create analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of analogs with different functional groups .
Scientific Research Applications
OSM-S-116 has several scientific research applications, including:
Chemistry: The compound is used as a starting material for synthesizing various analogs and derivatives for structure-activity relationship studies.
Biology: OSM-S-116 is studied for its biological activity against Plasmodium falciparum and other pathogens.
Medicine: The compound is being explored as a potential antimalarial drug, with ongoing research into its efficacy and safety.
Mechanism of Action
The mechanism of action of OSM-S-116 involves inhibiting the enzyme asparagine tRNA synthetase in Plasmodium falciparum. This inhibition disrupts protein synthesis in the parasite, leading to its death. The compound forms a covalent adduct with the enzyme, preventing it from functioning properly. This mechanism is specific to the parasite, with minimal effects on human cells .
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar activity against Plasmodium falciparum.
TCMDC-135294: A structurally related compound from the same series.
Comparison: OSM-S-116 is unique in its specific inhibition of asparagine tRNA synthetase, which sets it apart from other compounds in the series. While OSM-S-106 and TCMDC-135294 also show antimalarial activity, OSM-S-116 has demonstrated a higher potency and selectivity for the target enzyme .
Properties
Molecular Formula |
C16H17FN2O3 |
|---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
(1-amino-1-oxopropan-2-yl) 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H17FN2O3/c1-9-8-14(16(21)22-11(3)15(18)20)10(2)19(9)13-6-4-12(17)5-7-13/h4-8,11H,1-3H3,(H2,18,20) |
InChI Key |
JKLVGXNSTVWIID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)OC(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10798449.png)
![3-(4-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B10798450.png)
![4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10798464.png)
![6-bromo-N,N-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798469.png)
![4-(6-Iodothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B10798474.png)
![6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798475.png)

![3-(4-Chlorothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10798486.png)
![(5Z)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798488.png)
![[3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B10798495.png)
![4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B10798513.png)
![2-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B10798514.png)
![3-[4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798522.png)
![4-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide](/img/structure/B10798528.png)
